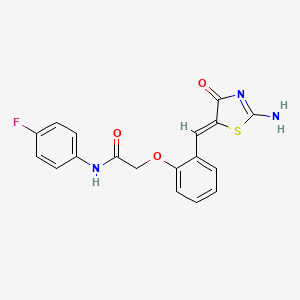

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGGLIAQKOGIMV-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-aminothiazole, 4-fluoroaniline, and phenoxyacetic acid. The synthetic route could involve:

Formation of the thiazole ring: This can be achieved by cyclization reactions involving 2-aminothiazole.

Substitution reactions: Introducing the phenoxy and fluorophenyl groups through nucleophilic substitution reactions.

Condensation reactions: Forming the final compound by condensation reactions involving the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the thiazole ring or other functional groups.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, modifying the phenoxy or fluorophenyl groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural features to (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide showed cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. The compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . Studies have shown that derivatives with thiazole rings can disrupt microbial cell walls or interfere with metabolic pathways.

Antioxidant Effects

The antioxidant activity of thiazole derivatives has been documented, suggesting potential applications in preventing oxidative stress-related diseases. The synthesized compounds have been tested for their ability to scavenge free radicals, showing promising results comparable to established antioxidants like ascorbic acid .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : Utilizing thiourea or related reagents to construct the thiazole framework.

- Coupling Reactions : Employing coupling agents to attach phenoxy and acetamide groups.

- Final Modifications : Introducing fluorine substituents through electrophilic aromatic substitution or other fluorination techniques.

Optimization of Synthesis

Improved synthetic methods have been reported, focusing on reducing reaction times and increasing yields while minimizing hazardous waste . Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency.

Clinical Research

A notable study investigated the efficacy of thiazole derivatives in treating overactive bladder conditions, leveraging the pharmacological profile of related compounds like Mirabegron . Clinical trials demonstrated significant improvements in patient symptoms, highlighting the therapeutic potential of these compounds.

Laboratory Studies

In vitro studies have shown that this compound exhibits selective inhibition of specific cancer cell lines compared to normal cells, suggesting a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Possible mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Compound: 2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

- Core Structure : Thiazolidine-3-yl (saturated five-membered ring with one sulfur and one nitrogen atom).

- Key Substituents :

- 2,4-Dioxo groups on the thiazolidine ring.

- (E)-3-phenylprop-2-en-1-ylidene substituent at position 3.

- N-(4-fluorophenyl)acetamide side chain.

- Molecular Weight : 436.45 g/mol (average mass).

- Distinct Feature: The saturated thiazolidine ring and conjugated enone system may reduce ring strain compared to the unsaturated thiazole in the main compound.

Compound: 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

- Core Structure : Thiazolidine-5-ylidene fused with an indole ring.

- Key Substituents :

- 4-Oxo and 2-thioxo groups on the thiazolidine ring.

- 4-Fluorobenzyl group at position 3.

- N-(2-phenylethyl)acetamide side chain.

- Molecular Weight : 572.67 g/mol (average mass).

Compounds: 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones

- Core Structure : Oxazol-5(4H)-one (unsaturated five-membered ring with one oxygen and one nitrogen atom).

- Key Substituents :

- 5-Fluoroindole and arylidene groups.

- Biological Activity : Demonstrated antioxidant (DPPH scavenging up to 75% at 100 µg/mL) and antimicrobial activity (12–18 mm inhibition zones against S. aureus and E. coli).

- Distinct Feature: Oxazolone’s electrophilic carbonyl group may enhance reactivity compared to the thiazole’s amino-oxo system.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| Main Compound | ~388.39 | ~2.5 | Low |

| Compound | 436.45 | ~3.8 | Very low |

| Compound | 572.67 | ~4.2 | Insoluble |

- The main compound’s lower molecular weight and fewer hydrophobic groups (e.g., absence of phenylpropenylidene in ) may improve solubility compared to analogs .

Biological Activity

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the thiazole ring and subsequent functionalization. The compound is synthesized through the condensation of 2-amino-4-oxothiazole derivatives with various phenolic compounds and acetamides, often utilizing methods such as hydrazine linkage or thiosemicarbazide reactions to enhance yield and purity .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties . A study found that compounds similar to this compound demonstrated significant activity against various bacterial strains, suggesting a potential role in antibiotic development .

Anticancer Properties

The biological activity of thiazole derivatives extends into anticancer research . Compounds with similar structures have shown cytotoxic effects in vitro against several cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival, including apoptosis induction .

Inhibitory Effects on Coagulation Factors

Recent studies have highlighted the potential of thiazole-containing compounds as inhibitors of blood coagulation factors . Specifically, some derivatives have been tested for their ability to inhibit factors Xa and XIa, which play critical roles in the coagulation cascade. The IC50 values for these compounds indicate promising efficacy in modulating blood clotting processes, which could be beneficial in developing anticoagulant therapies .

Case Studies

- Antimicrobial Screening : A focused library of thiazole-based compounds was screened for antibacterial activity. Notably, certain derivatives exhibited high potency against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that specific thiazole derivatives induced apoptosis at low micromolar concentrations. This suggests that this compound could serve as a lead compound for further anticancer drug development .

- Coagulation Factor Inhibition : A recent study synthesized several thiazole derivatives and evaluated their inhibitory effects on coagulation factors. Results showed that some compounds significantly reduced thrombin generation, indicating their therapeutic potential in managing thrombotic disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring | Purification |

|---|---|---|---|

| 1 | NaN₃, toluene:H₂O, reflux | TLC (9:1 hexane:EtOAc) | Crystallization (ethanol) |

| 2 | K₂CO₃, DMF, RT | TLC | Water precipitation |

Advanced: How can condensation reaction yields be optimized for thiazolidinone-acetamide derivatives?

Methodological Answer:

Yield optimization requires:

- Molar Ratios : Use a 1:1.5 ratio of thiazolidinedione to chloroacetamide intermediate to ensure excess reactant availability .

- Solvent Choice : DMF enhances solubility of polar intermediates, improving reaction homogeneity.

- Base Selection : K₂CO₃ (1.5 eq.) outperforms weaker bases in deprotonating phenolic OH groups for nucleophilic substitution.

- Temperature Control : Room temperature minimizes side reactions (e.g., hydrolysis of the thiazolidinone ring).

Data Contradiction Note : uses NaN₃ in reflux conditions, while employs milder conditions. Researchers should validate stability of the Z-configuration under high heat .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks/Patterns | Functional Group Confirmation |

|---|---|---|

| IR | 1667 cm⁻¹ | Amide C=O |

| ¹H NMR | δ 8.1 (s, 1H) | Thiazolidinone C=CH |

| MS | m/z 430.2 | Molecular ion (M+1) |

Advanced: How should researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

Discrepancies may arise from:

- Solvent Impurities : Use deuterated solvents (e.g., CDCl₃) with <1% non-deuterated contaminants.

- Tautomerism : The Z/E configuration of the thiazolidinone imine (C=CH) affects δ 8.1 ppm shifts. Confirm stereochemistry via NOESY or X-ray crystallography .

- Calibration : Standardize NMR spectrometers with tetramethylsilane (TMS) and verify shimming before analysis.

Case Study : reports δ 8.1 ppm for C=CH, while notes slight shifts (δ 7.8–8.2 ppm) due to substituent effects. Cross-validate with HPLC purity data .

Basic: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic Studies :

- Apoptosis: Caspase-3/7 activation via fluorometric assays.

- Cell Cycle: Flow cytometry with propidium iodide staining.

- Control Compounds : Compare to cisplatin or doxorubicin for baseline cytotoxicity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Variation of Substituents :

- Modify the 4-fluorophenyl group (e.g., replace F with Cl, CH₃) to assess electronic effects.

- Alter the phenoxy ring’s methoxy group position (para vs. meta) .

Biological Testing :

- Screen derivatives against a panel of cancer cell lines and microbial strains.

Computational Modeling :

- Perform docking studies with target proteins (e.g., EGFR, tubulin) using AutoDock Vina.

Q. Table 3: Example Derivatives & Activities

| Derivative | Substituent Modification | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| 3a | -OCH₃ (para) | 12.4 | EGFR |

| 3c | -NO₂ (para) | 8.7 | Tubulin |

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.